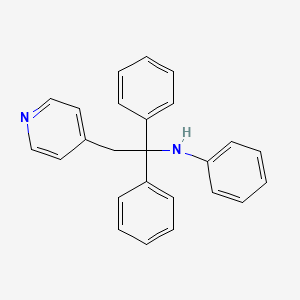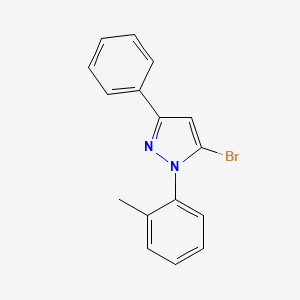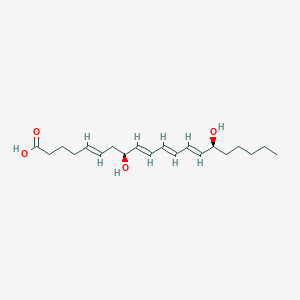![molecular formula C9H9ClN2O3S B15132295 (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride is a chemical compound with a complex structure that includes a sulfonylhydrazine group and an acetyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride typically involves the reaction of 4-methylbenzenesulfonylhydrazine with acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate hydrazone, which is then converted to the final product through chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactive nature of acetyl chloride.
化学反应分析
Types of Reactions
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonylhydrazine group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonylhydrazone derivatives, while reactions with alcohols can produce esters.
科学研究应用
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s derivatives has explored their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
作用机制
The mechanism of action of (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- (2E)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]acetyl chloride
- (2E)-2-[(4-nitrophenyl)sulfonylhydrazinylidene]acetyl chloride
- (2E)-2-[(4-methoxyphenyl)sulfonylhydrazinylidene]acetyl chloride
Uniqueness
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and the properties of its derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
属性
分子式 |
C9H9ClN2O3S |
|---|---|
分子量 |
260.70 g/mol |
IUPAC 名称 |
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride |
InChI |
InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3/b11-6+ |
InChI 键 |
HQXCAVDYGRHYMF-IZZDOVSWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester](/img/structure/B15132229.png)


![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)

![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)

![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)

![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)



